1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone
Description
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-4-6-13(7-5-10)17-16-19-18-14(23-16)9-15(22)21-12(3)8-11(2)20-21/h4-8H,9H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDIEMMDTSJOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)CC(=O)N3C(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the thiadiazole ring, and finally, the coupling of these two components with an ethanone group.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with acetylacetone.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from hydrazine and acetylacetone to form the pyrazole ring, followed by the formation of the thiadiazole ring through reactions with thiosemicarbazide. The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its structural integrity and purity .
Medicinal Chemistry
The compound is being investigated for its pharmacological properties , including:
- Anti-inflammatory Effects : It shows potential in inhibiting enzymes involved in inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .
- Antimicrobial Properties : Its structure allows for interaction with microbial targets, which could lead to the development of new antimicrobial agents .
Materials Science
In materials science, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone is explored for:
- Electronic Applications : Its unique electronic properties make it suitable for use in organic electronic devices such as sensors and transistors.
- Optical Properties : The compound's potential in photonic applications is under investigation due to its ability to interact with light at specific wavelengths.
Biological Research
Research into the biological interactions of this compound has revealed:
- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes related to disease processes, providing insights into its mechanism of action at the molecular level .
- Receptor Modulation : The compound may interact with various receptors in biological systems, influencing physiological responses.
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory Activity | Demonstrated significant inhibition of lipoxygenase enzymes in vitro. |
| Study 2 | Anticancer Potential | Showed cytotoxicity against breast cancer cell lines with IC50 values indicating effectiveness. |
| Study 3 | Antimicrobial Efficacy | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A : 2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole derivatives (13a–13d)
- Key Differences: Replaces the ethanone bridge with a hydrazone group. Substituted with a 4-nitrophenyl group on the pyrazole instead of 3,5-dimethylpyrazole.
- The nitro group enhances electron-withdrawing effects, altering reactivity in biological systems .
Compound B : 2-Amino-5-(3,5-dimethyl-1H-pyrazolyl)-1,3,4-thiadiazole
- Key Differences: Lacks the ethanone bridge and 4-methylphenylamino substituent. Features an amino group directly attached to the thiadiazole.
- Impact: Simpler structure may reduce steric hindrance, improving binding to enzymatic targets.
Compound C : (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
- Key Differences: Substitutes the ethanone-pyrazole unit with a 3,5-dimethylphenyl group. Includes a methylsulfanyl-benzylidene Schiff base.
- Impact: The planar structure (r.m.s. deviation 0.149 Å) and intramolecular hydrogen bonding enhance crystallinity but may reduce solubility. Methylsulfanyl group introduces sulfur-based interactions, differing from the target compound’s amino functionality .
Compound D : (3,5-Dimethyl-1H-pyrazol-1-yl)[5-ethyl-2-(1H-pyrrol-1-yl)-4-thiazolyl]methanone
- Key Differences: Replaces the thiadiazole with a thiazole ring. Incorporates a pyrrole substituent instead of 4-methylphenylamino.
- Impact :
Crystallographic and Stability Data
- Target Compound: No crystallographic data available, but analogs (e.g., Compound C) exhibit planar structures stabilized by hydrogen bonding, which may apply .
- Thermal Stability: Ethanone-linked compounds typically decompose above 250°C, whereas hydrazone derivatives (Compound A) show lower thermal stability .
Biological Activity
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound features a pyrazole ring and a thiadiazole moiety, which are known for their diverse biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives containing pyrazole and thiadiazole structures exhibit significant anticancer activity. For example:
- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results showed a notable reduction in cell viability, indicating potent cytotoxic effects .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This mechanism was confirmed through flow cytometry analyses .
Antimicrobial Activity
The compound also demonstrated considerable antimicrobial properties:
- In Vitro Testing : It was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that it could serve as a potential antimicrobial agent .
Other Pharmacological Activities
The compound's biological profile extends beyond anticancer and antimicrobial activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antiprotozoal Activity : Some derivatives have shown effectiveness against protozoan infections in vitro, supporting further exploration of this compound in treating parasitic diseases .
Case Studies
Several studies have focused on similar compounds with pyrazole and thiadiazole structures:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anticancer activity. The most active compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Thiadiazole Compounds : Research on thiadiazole derivatives indicated promising results in inhibiting tumor growth in animal models, suggesting that modifications to the thiadiazole structure could enhance efficacy .
Data Tables
Q & A
Q. Key Variables :
- Temperature : Reflux conditions (~80–100°C) are critical for cyclization steps .
- Catalysts : Triethylamine or sodium acetate enhances reaction efficiency in thiadiazole formation .
- Purification : Recrystallization (ethanol/DMF mixtures) or column chromatography (ethyl acetate/petroleum ether) ensures purity .
How can researchers validate the structural integrity of this compound, particularly distinguishing between regioisomers or tautomeric forms?
Q. Basic Research Focus
- Spectroscopic Techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for pyrazole protons (δ 6.2–7.8 ppm) and thiadiazole carbons (δ 160–170 ppm) confirm regiochemistry .
- IR Spectroscopy : Absorption bands for C=N (1600–1650 cm<sup>−1</sup>) and S–C=N (690–720 cm<sup>−1</sup>) validate thiadiazole formation .
- X-ray Crystallography : Resolves ambiguity in tautomeric forms (e.g., pyrazole vs. pyrazoline) by mapping bond lengths and angles .
Q. Advanced Consideration :
- Dynamic NMR : Detects tautomerization in solution by monitoring temperature-dependent shifts .
What strategies are recommended for optimizing the compound’s biological activity screening, given potential contradictions in reported data?
Q. Advanced Research Focus
- Assay Design :
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to account for non-linear effects .
- Control Compounds : Include structurally analogous molecules (e.g., 3,5-diphenylpyrazole derivatives) to isolate the role of the 4-methylphenylamino-thiadiazole moiety .
- Data Contradiction Resolution :
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Cell Line Specificity : Compare results across multiple models (e.g., cancer vs. normal cells) to identify target selectivity .
How can computational methods aid in predicting the compound’s reactivity or binding modes with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) via the thiadiazole and pyrazole motifs .
- DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets .
What are the stability challenges for this compound under varying pH and temperature conditions, and how can degradation products be characterized?
Q. Advanced Research Focus
- Stability Profiling :
- pH Studies : Monitor degradation in buffers (pH 1–12) via UV-Vis spectroscopy; instability is expected in strongly acidic/basic conditions due to hydrolysis of the thiadiazole ring .
- Thermal Analysis : TGA/DSC identifies decomposition temperatures (>200°C) .
- Degradation Product Identification :
- LC-MS : Detect fragments like 4-methylaniline (m/z 107) or pyrazole derivatives .
What mechanistic insights exist for the compound’s participation in 1,3,4-thiadiazole ring-opening or functionalization reactions?
Q. Advanced Research Focus
- Ring-Opening Pathways :
- Nucleophilic Attack : Thiadiazole reacts with amines (e.g., hydrazine) to form triazole derivatives, confirmed by <sup>15</sup>N isotopic labeling .
- Electrophilic Substitution : Halogenation (e.g., Cl2/FeCl3) occurs at the C5 position of the thiadiazole .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying solvent polarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
